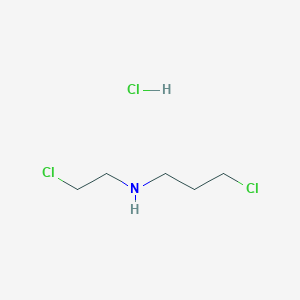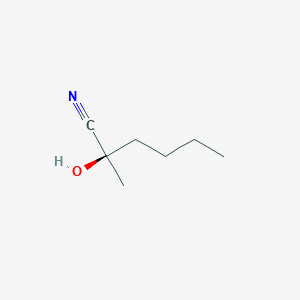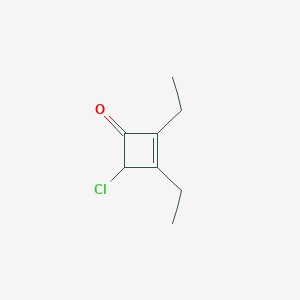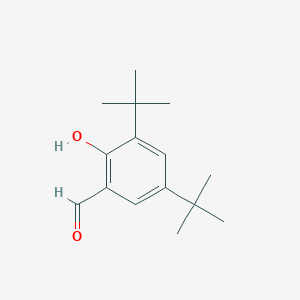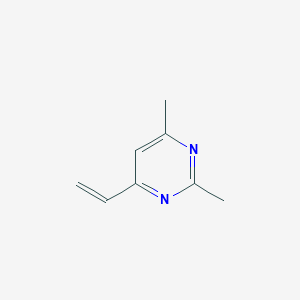
4-Ethenyl-2,6-Dimethylpyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
4-Ethenyl-2,6-dimethylpyrimidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Wirkmechanismus
Target of Action
4-Ethenyl-2,6-dimethylpyrimidine is a pyrimidine derivative Pyrimidines are key components of DNA and RNA and are crucial for cellular functionIt has been found that metal (ii) complexes with pyrimidine derivative ligands, including 4,6-dimethylpyrimidine derivatives, have been shown to bind with calf thymus (ct) dna .
Mode of Action
Metal (ii) complexes with pyrimidine derivative ligands have been shown to bind with ct dna via a groove binding mode . This suggests that 4-Ethenyl-2,6-dimethylpyrimidine may interact with its targets in a similar manner.
Result of Action
Metal (ii) complexes with pyrimidine derivative ligands have been shown to have remarkable antimicrobial activity , suggesting that 4-Ethenyl-2,6-dimethylpyrimidine may have similar effects.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4-Ethenyl-2,6-dimethylpyrimidine are not well-studied. It is known that pyrimidine derivatives can interact with various enzymes, proteins, and other biomolecules. For instance, some pyrimidine derivatives have been found to be involved in the metabolism of levodopa by gut bacteria
Metabolic Pathways
It is known that some pyrimidine derivatives are involved in the metabolism of levodopa by gut bacteria
Vorbereitungsmethoden
The synthesis of 4-ethenyl-2,6-dimethylpyrimidine typically involves several key steps:
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is introduced to facilitate the addition reaction.
Condensation Reaction: A deacidification agent is added to the product from the addition reaction, followed by the addition of cyanamide for the condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to the product from the condensation reaction, and dry hydrogen chloride gas is introduced to facilitate the cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to the product from the cyclization reaction to complete the methoxylation reaction.
Analyse Chemischer Reaktionen
4-Ethenyl-2,6-dimethylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the ethenyl or dimethyl groups are replaced by other functional groups.
Vergleich Mit ähnlichen Verbindungen
4-Ethenyl-2,6-dimethylpyrimidine can be compared with other pyrimidine derivatives, such as:
2,4-Dimethylpyrimidine: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
2,6-Dimethylpyrimidine: Similar structure but without the ethenyl group, leading to different chemical properties.
4-Vinylpyrimidine: Contains a vinyl group but lacks the dimethyl groups, resulting in different reactivity and applications.
These comparisons highlight the unique combination of functional groups in 4-ethenyl-2,6-dimethylpyrimidine, which contributes to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4-ethenyl-2,6-dimethylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-8-5-6(2)9-7(3)10-8/h4-5H,1H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOVTOPNAJJTAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127588-28-7 |
Source


|
| Record name | 4-ethenyl-2,6-dimethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

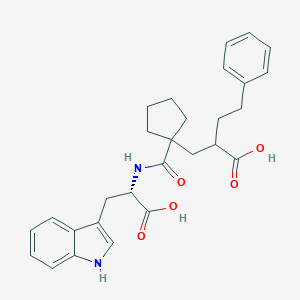
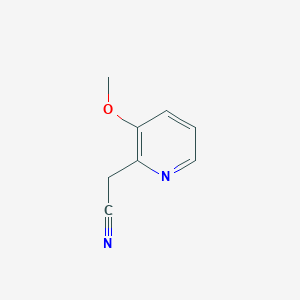

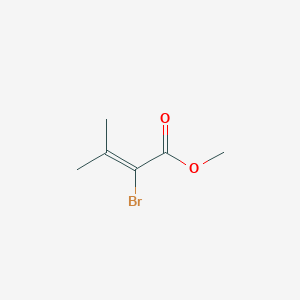
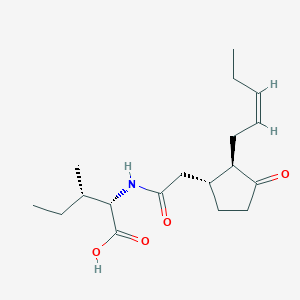
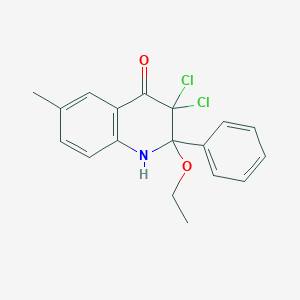
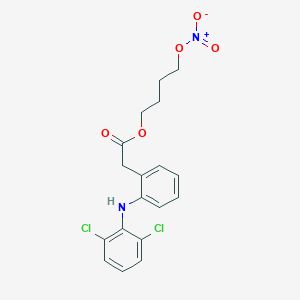
![10,10-Dichloro-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene-9,11-dione](/img/structure/B142332.png)
